N-(cyanomethyl)-N-cyclopropyl-3-(trifluoromethyl)cyclohexane-1-carboxamide
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Overview
Description
N-(cyanomethyl)-N-cyclopropyl-3-(trifluoromethyl)cyclohexane-1-carboxamide is a synthetic organic compound characterized by its unique structural features, including a cyclohexane ring substituted with a trifluoromethyl group, a cyanomethyl group, and a cyclopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyanomethyl)-N-cyclopropyl-3-(trifluoromethyl)cyclohexane-1-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the cyclohexane ring, followed by the introduction of the trifluoromethyl group through a halogenation reaction. The cyanomethyl group can be introduced via a nucleophilic substitution reaction, and the cyclopropyl group is added through a cyclopropanation reaction. The final step involves the formation of the carboxamide group through an amidation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to ensure the efficient synthesis of the compound. The use of green chemistry principles, such as minimizing waste and using environmentally benign solvents, is also considered in industrial production.
Chemical Reactions Analysis
Types of Reactions
N-(cyanomethyl)-N-cyclopropyl-3-(trifluoromethyl)cyclohexane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
N-(cyanomethyl)-N-cyclopropyl-3-(trifluoromethyl)cyclohexane-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of N-(cyanomethyl)-N-cyclopropyl-3-(trifluoromethyl)cyclohexane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins. The cyanomethyl and cyclopropyl groups can influence the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
N-(cyanomethyl)-N-cyclopropyl-3-(trifluoromethyl)cyclohexane-1-carboxamide: can be compared with other cyclohexane derivatives, such as:
Uniqueness
The presence of the trifluoromethyl group in this compound imparts unique properties, such as increased lipophilicity and metabolic stability. The cyanomethyl and cyclopropyl groups further enhance its reactivity and potential biological activity, distinguishing it from other similar compounds.
Properties
IUPAC Name |
N-(cyanomethyl)-N-cyclopropyl-3-(trifluoromethyl)cyclohexane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F3N2O/c14-13(15,16)10-3-1-2-9(8-10)12(19)18(7-6-17)11-4-5-11/h9-11H,1-5,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUNONYVIEMGDHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)C(F)(F)F)C(=O)N(CC#N)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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